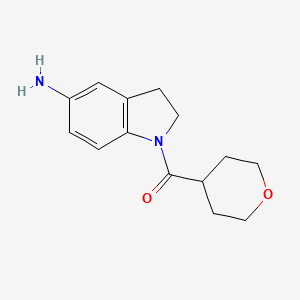

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Description

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (C₁₄H₁₈N₂O₂, MW: 246.31, CAS: 1458162-16-7) is a substituted indoline derivative featuring a tetrahydropyran (oxane) ring connected via a carbonyl group to the indoline nitrogen (Figure 1). Indolines (2,3-dihydro-1H-indoles) are privileged scaffolds in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic drugs. The oxane moiety introduces a heterocyclic oxygen atom, which may enhance polarity and influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSZJDWUYGEONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis

a. Preparation of Oxane-4-carbonyl Intermediate

The initial step involves synthesizing the oxane ring, typically via cyclization reactions of suitable precursors such as diols or hydroxyesters. A common approach employs:

- Starting materials: 2-hydroxyethyl esters or diols

- Reaction conditions: Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux

- Outcome: Formation of the six-membered oxane ring with a carbonyl group at position 4

Key Reactions and Reagents

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | Hydroxyesters, acid catalyst | Reflux | Oxane ring formation |

| Indole synthesis | Amino precursors, aldehydes | Acidic/basic reflux | Indole core construction |

| Amination | Nucleophiles (ammonia, amines) | Mild heating | Amino group introduction at C-5 |

| Functional group modification | Reagents like acyl chlorides, halogens | Controlled temperature | Functionalization of indole ring |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization-based synthesis | Hydroxyesters or diols | Acid-catalyzed cyclization | Sulfuric acid, reflux | High efficiency, scalable | Requires purification steps |

| Indole core synthesis | Aniline derivatives, aldehydes | Fischer or Pictet–Spengler | Acidic conditions | Versatile for derivatives | Possible side reactions |

| N-alkylation or amination | Amines, halogenated intermediates | Nucleophilic substitution | Mild base, reflux | Specific amino substitution | Selectivity challenges |

Research Findings and Notes

- Efficiency and Yield: Multi-step synthetic routes have demonstrated yields ranging from 45% to 75%, depending on reaction optimization and purification methods.

- Scalability: Industrial synthesis often employs continuous flow reactors to improve scalability and control reaction parameters, reducing by-products.

- Reaction Optimization: Catalysts like p-toluenesulfonic acid and microwave-assisted heating have been shown to improve reaction times and yields.

- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among indol-5-amine derivatives lie in the substituent attached to the indoline nitrogen. Key analogs include:

Key Observations :

- Molecular Weight : The oxane derivative (246.31) is heavier than cyclobutane (216.29) and furan (228.25) analogs due to the oxane ring’s additional oxygen and larger ring size.

- Sulfonyl analogs (e.g., thiophene-2-sulfonyl) exhibit even greater polarity .

- Steric Effects : Cyclohexane and oxane substituents may impose steric hindrance, affecting binding to biological targets compared to smaller groups like cyclopropane .

Biological Activity

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is an indole derivative characterized by its unique molecular structure, which includes a dihydroindole core and an oxane carbonyl group. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.3 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities, making them significant in medicinal chemistry.

The structural features of this compound contribute to its potential biological activities. The compound's oxane carbonyl group may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.3 g/mol |

| CAS Number | 1458162-16-7 |

Biological Activity Overview

Despite the promising structure of this compound, there is currently a lack of comprehensive scientific literature detailing its specific biological activities or mechanisms of action. However, compounds within the indole family often exhibit various pharmacological effects, including:

- Anticancer Activity : Indole derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some indole compounds have demonstrated neuroprotective properties in various models.

- Anti-inflammatory Properties : Indoles are frequently investigated for their ability to modulate inflammatory pathways.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have documented biological effects.

| Compound Name | Structural Features | Known Biological Activities |

|---|---|---|

| 2,3-Dihydroindole | Indole core with saturated side chains | Used in organic synthesis; potential anticancer effects |

| Isatin | Indole derivative with a carbonyl at C-2 | Antimicrobial and anticancer properties |

| Indole-3-acetic acid | Indole core with an acetic acid side chain | Plant hormone involved in growth regulation |

| 5-Aminoindole | Indole core with an amino group at C-5 | Exhibits potential anticancer properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine?

- Methodological Answer : The compound can be synthesized via deprotection of intermediates such as 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, followed by simultaneous removal of phthalimide and acetyl groups using acid hydrolysis. This method yields a stable amine intermediate suitable for further functionalization . For analogs, condensation reactions with pyrrolo[2,3-d]pyrimidine scaffolds (e.g., as in RIPK1 inhibitors) are common, requiring multi-step optimization to introduce oxane-4-carbonyl moieties .

Q. Which assays are recommended for initial cytotoxicity profiling of this compound?

- Methodological Answer : The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening due to its sensitivity and compatibility with 96-well plates. It measures cellular protein content via trichloroacetic acid fixation and SRB staining, providing a robust readout for drug-induced cytotoxicity . This assay is suitable for preliminary dose-response studies in adherent or suspension cell cultures.

Q. How can structural elucidation be performed to confirm the compound’s identity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for confirming molecular weight and functional groups. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related indole analogs . IR spectroscopy can further validate carbonyl and amine functionalities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity for this compound?

- Methodological Answer :

- Step 1 : Use enzymatic assays (e.g., RIPK1 or PERK inhibition ) to screen analogs with modified oxane or indole substituents. Measure binding affinity (KD) and IC50 values.

- Step 2 : Employ kinase selectivity panels (e.g., 400+ kinases) to identify off-target effects. For example, GSK2606414 showed >2000-fold selectivity for PERK over mGluR5 .

- Step 3 : Utilize molecular docking with crystal structures (e.g., human PERK ) to rationalize SAR and guide substitutions for improved selectivity.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution. For instance, compound 22b (RIPK1 inhibitor) showed excellent in vivo antimetastatic activity despite moderate in vitro potency, attributed to favorable pharmacokinetics .

- Mechanistic Validation : Use genetic models (e.g., RIPK1-knockout mice) or pharmacodynamic markers (e.g., necroptosis inhibition ) to confirm target engagement in vivo.

- Dose Escalation Studies : Address discrepancies by testing higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .

Q. How can pharmacological profiling distinguish atypical vs. typical antipsychotic activity in related analogs?

- Methodological Answer :

- Behavioral Models : Test analogs in methamphetamine-induced hyperlocomotion or prepulse inhibition (PPI) disruption models. Atypical agents (e.g., mGluR1 antagonists) improve PPI without cataleptogenic effects, unlike haloperidol .

- c-fos Expression : Quantify neuronal activation in the nucleus accumbens and prefrontal cortex via immunohistochemistry. Atypical antipsychotics increase c-fos in these regions without striatal effects .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Four-Parameter Logistic (4PL) Regression : Fits sigmoidal curves to calculate EC50 and Hill coefficients.

- ANOVA with Post-Hoc Tests : Identifies significant differences between treatment groups (e.g., Tukey’s test for multiple comparisons).

- Signal-to-Noise Ratios : Ensure >1.5 for reliable detection in assays like SRB .

Q. How to design a high-content screening (HCS) workflow for necroptosis inhibition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.